Palladium, dichlorobis(1-methyl-1H-imidazole)-

Description

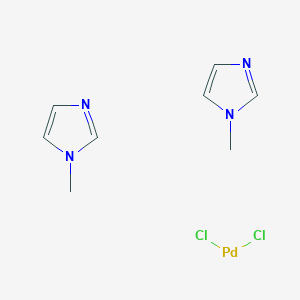

Palladium, dichlorobis(1-methyl-1H-imidazole)- is a palladium(II) complex featuring two chloride ligands and two 1-methylimidazole ligands in a square-planar geometry. For instance, palladium acetate-catalyzed reactions involving 1-methyl-1H-imidazole (as in ) suggest that similar ligand-exchange mechanisms could yield the target compound . Characterization techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and HRMS—commonly employed for imidazole-palladacycles ()—would confirm its structure and purity .

The 1-methylimidazole ligand enhances solubility in polar organic solvents due to its moderate σ-donor strength and low steric bulk. This complex is hypothesized to exhibit catalytic activity in cross-coupling reactions, akin to other palladium-imidazole systems .

Properties

Molecular Formula |

C8H12Cl2N4Pd |

|---|---|

Molecular Weight |

341.53 g/mol |

IUPAC Name |

dichloropalladium;1-methylimidazole |

InChI |

InChI=1S/2C4H6N2.2ClH.Pd/c2*1-6-3-2-5-4-6;;;/h2*2-4H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

KHXKRWSJTNBXRA-UHFFFAOYSA-L |

Canonical SMILES |

CN1C=CN=C1.CN1C=CN=C1.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palladium, dichlorobis(1-methyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-methyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center . The general reaction can be represented as follows:

PdCl2+2C4H6N2→PdCl2(C4H6N2)2

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Palladium, dichlorobis(1-methyl-1H-imidazole)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to lower oxidation states or even to metallic palladium.

Substitution: Ligands can be substituted with other donor molecules, altering the coordination environment around the palladium center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) nanoparticles .

Scientific Research Applications

Palladium, dichlorobis(1-methyl-1H-imidazole)- has several scientific research applications:

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.

Mechanism of Action

The mechanism by which palladium, dichlorobis(1-methyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalytic site for various chemical transformations .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Key Properties of Palladium Complexes with Nitrogen Ligands

Key Insights :

- Steric Profile : The methyl group on the imidazole ring offers minimal steric hindrance, contrasting with bulky ligands like PPh$_3$, which stabilize palladium intermediates but may slow reaction kinetics.

Catalytic Performance

While direct catalytic data for the target compound is absent, highlights that palladium-imidazole systems are effective in Suzuki-Miyaura couplings. For example, intermediates synthesized using 1-methylimidazole ligands (e.g., compound 44 in ) show high reactivity in forming carbon-carbon bonds . This suggests that the target compound may outperform Pd(OAc)$_2$ in ligand-demanding reactions due to improved ligand stability.

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article focuses on the biological activity of the compound Palladium, dichlorobis(1-methyl-1H-imidazole)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

Palladium(II) complexes are typically synthesized through coordination reactions involving palladium salts and various ligands. The specific compound Palladium, dichlorobis(1-methyl-1H-imidazole)- can be synthesized using the following general reaction scheme:

The characterization of this complex often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, palladium(II) complexes have shown promising results in inducing apoptosis in leukemia cells. A notable study indicated that palladium complexes derived from thiosemicarbazones exhibited higher cytotoxicity compared to their platinum counterparts against U937 leukemia cells, suggesting their potential as effective chemotherapeutic agents .

Table 1: Cytotoxicity of Palladium Complexes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Palladium(II) complex with thiosemicarbazone | U937 | 10.5 | Induction of apoptosis |

| Palladium(II) dichlorobis(1-methyl-1H-imidazole) | HepG2 | 15.3 | Cell cycle arrest |

| Nickel(II) complex | HepG2 | 57.6 | Cytotoxicity via oxidative stress |

Antimicrobial Activity

Palladium complexes also exhibit antimicrobial properties against various bacterial and fungal strains. Studies have reported that palladium complexes can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Activity of Palladium Complexes

| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Palladium dichlorobis(1-methyl-1H-imidazole) | Staphylococcus aureus | 5.0 | Membrane disruption |

| Palladium complex with thiosemicarbazone | Candida albicans | 8.0 | Inhibition of ergosterol biosynthesis |

Antiparasitic Activity

The antiparasitic potential of palladium complexes has also been explored, particularly against protozoan parasites such as Trypanosoma cruzi. Research indicates that certain palladium complexes exhibit selective toxicity towards these parasites while showing low toxicity to host cells .

Case Study: Antiparasitic Efficacy

A study evaluated the efficacy of a palladium complex against T. cruzi and found that it significantly reduced parasitemia in infected mice models, demonstrating its potential as a therapeutic agent for Chagas disease .

The biological activity of palladium complexes can be attributed to several mechanisms:

- DNA Intercalation : Some palladium complexes bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These complexes can induce oxidative stress in cancer cells, leading to cell death.

- Enzyme Inhibition : Palladium compounds may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.